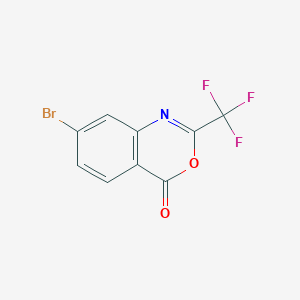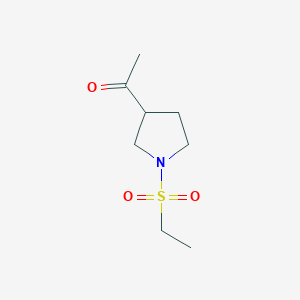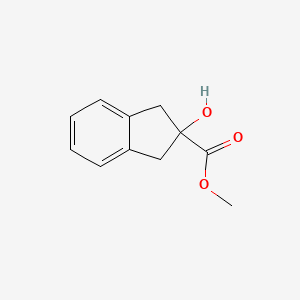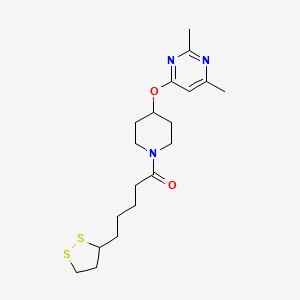
1-(2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also contains a dimethylamino group, which is a nitrogen atom bonded to two methyl groups, and an o-tolyl group, which is a phenyl ring with a methyl group at the ortho position .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the pyrimidine ring. The o-tolyl group would likely add some steric hindrance due to the ortho-positioned methyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as nucleophilic substitution or electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the polar dimethylamino group and the aromatic o-tolyl and pyrimidine groups. This could potentially make the compound soluble in polar solvents .Applications De Recherche Scientifique
Regiospecific Synthesis and Biological Significance
Researchers have developed methods for the regiospecific synthesis of pyrimido[4,5-d]pyrimidine derivatives, demonstrating the utility of certain dimethylamino pyrimidinyl compounds in synthesizing biologically significant derivatives through [4+2] cycloaddition reactions. These methods offer convenient routes to pyrimido[4,5-d]pyrimidines with excellent yields, highlighting their importance in medicinal chemistry (Prajapati, Gohain, & Thakur, 2006).
Molecular Complexation and Unfolding
Studies on heterocyclic ureas have shown complexation-induced unfolding to form multiply hydrogen-bonded structures. These findings reveal the potential of these compounds in studying self-assembly processes and mimicry of peptide transitions, providing insights into fundamental chemical interactions and the design of new materials (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).
Microwave-Promoted Reactions
The development of microwave-promoted aza-Diels-Alder reactions between certain dimethylamino vinyl compounds and aldimines showcases an efficient method for constructing dihydropyrido[4,3-d]pyrimidines. This approach highlights the role of urea as a green ammonia source, emphasizing the compound's utility in facilitating clean, high-yield reactions under environmentally benign conditions (Sarma, Sarmah, & Prajapati, 2012).
Supramolecular Chemistry and Dimerization
Research on ureidopyrimidones demonstrates their strong dimerization capabilities via quadruple hydrogen bonding, essential for supramolecular chemistry. These findings contribute to the understanding of molecular recognition and self-assembly, offering a basis for designing complex molecular architectures (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).
Propriétés
IUPAC Name |
1-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-10-8-6-7-9-13(10)19-16(22)20-14-11(2)17-15(21(4)5)18-12(14)3/h6-9H,1-5H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTYRVGTKCPSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=C(N=C(N=C2C)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-((4-Methoxy-3-methylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2991091.png)
![6-Tert-butyl-2-[1-(2-phenoxypropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2991092.png)
![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2991094.png)
![N-(3-chlorophenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2991095.png)
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2991096.png)
![3-((2-chloro-6-fluorobenzyl)thio)-7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2991101.png)


![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2991106.png)

![4-Amino-1-oxa-3-azaspiro[4.5]dec-3-en-2-one](/img/structure/B2991111.png)
